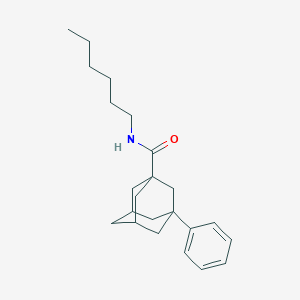
N-hexyl-3-phenyl-1-adamantanecarboxamide
Overview
Description
N-hexyl-3-phenyl-1-adamantanecarboxamide (C21H31NO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-hexyl-3-phenyl-1-adamantanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and histone deacetylase, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
N-hexyl-3-phenyl-1-adamantanecarboxamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities. It has also been shown to improve mitochondrial function and increase the production of ATP in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-hexyl-3-phenyl-1-adamantanecarboxamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, its limited availability and high cost may pose a challenge for researchers.
Future Directions
There are several potential future directions for research on N-hexyl-3-phenyl-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its anti-tumor activity and its potential use in combination with chemotherapy drugs. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
N-hexyl-3-phenyl-1-adamantanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and infectious diseases. In neurology, it has been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In oncology, it has been studied for its anti-tumor activity and its potential to sensitize cancer cells to chemotherapy. In infectious diseases, it has been evaluated for its antiviral activity against influenza A virus and herpes simplex virus.
properties
IUPAC Name |
N-hexyl-3-phenyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-2-3-4-8-11-24-21(25)23-15-18-12-19(16-23)14-22(13-18,17-23)20-9-6-5-7-10-20/h5-7,9-10,18-19H,2-4,8,11-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHPIIJLIXBOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)
![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4111305.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)
![2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4111381.png)